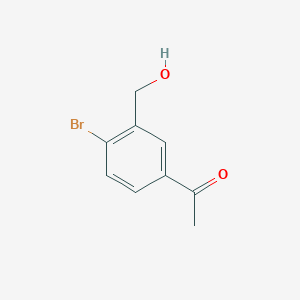
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide is a chemical compound with the molecular formula C16H16N2O2S. It is known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a benzylsulfanyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide typically involves the reaction of benzyl mercaptan with an appropriate amine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Benzyl mercaptan is reacted with an amine (such as glycine) in the presence of a base (e.g., sodium hydroxide) to form the intermediate.
Step 2: The intermediate is then reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N 5,N 5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group, in particular, differentiates it from other similar compounds and contributes to its specific interactions with biological targets.
Propriétés
Numéro CAS |
31657-20-2 |
|---|---|
Formule moléculaire |
C16H16N2O2S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide |
InChI |
InChI=1S/C16H16N2O2S/c17-14(19)16(21-11-12-7-3-1-4-8-12)18-15(20)13-9-5-2-6-10-13/h1-10,16H,11H2,(H2,17,19)(H,18,20) |
Clé InChI |
QDQWKLNQYZGFCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(C(=O)N)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)


![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)


![1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-](/img/structure/B13995609.png)






![[7-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B13995657.png)
